molecular formula C20H17F2N3O2S B2360512 4-fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021218-61-0

4-fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2360512
CAS RN: 1021218-61-0
M. Wt: 401.43
InChI Key: FSMMKKXEVDCECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of thiazole derivatives and has been found to exhibit promising results in several studies.

Scientific Research Applications

Solid-Phase Synthesis

  • Research Focus : A study by Lee, Gauthier, and Rivero (1999) explored the solid-phase synthesis of 1,5-benzodiazepin-2-ones, incorporating 4-fluoro-3-nitrobenzoic acid in the process. This method yielded products with high isolated yields, highlighting the compound's utility in synthetic organic chemistry (Lee, Gauthier, & Rivero, 1999).

Antimicrobial Agents

  • Antibacterial Properties : Holla, Bhat, and Shetty (2003) synthesized new fluorine-containing thiadiazolotriazinones, with some showing promising antibacterial activity. This suggests the potential of the compound in developing new antimicrobial drugs (Holla, Bhat, & Shetty, 2003).

Antitumor Activity

  • Cancer Research : Hutchinson et al. (2001) synthesized fluorinated benzothiazoles, showing potent cytotoxicity in certain human breast cancer cell lines. This indicates the compound's relevance in cancer research, particularly in designing antitumor agents (Hutchinson et al., 2001).

Tuberculosis Treatment

  • Anti-Tuberculosis Activity : Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylates, showing activity against Mycobacterium tuberculosis. This highlights its potential application in treating tuberculosis (Jeankumar et al., 2013).

Fluorescent Sensors

  • Chemical Sensing : Suman et al. (2019) developed benzimidazole/benzothiazole-based azomethines, including variants with the compound, as fluorescent sensors for Al3+ and Zn2+. This application is significant in chemical sensing and analytical methodologies (Suman et al., 2019).

Drug Analysis

  • Mass Spectrometric Assay : Murray, Watson, and Davies (1985) used fluoroaryl derivatives, including this compound, for gas chromatography and mass spectrometric assay, demonstrating its utility in analytical chemistry for drug analysis (Murray, Watson, & Davies, 1985).

properties

IUPAC Name

4-fluoro-N-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S/c21-15-5-1-13(2-6-15)11-23-18(26)10-9-17-12-28-20(24-17)25-19(27)14-3-7-16(22)8-4-14/h1-8,12H,9-11H2,(H,23,26)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMMKKXEVDCECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.